6-Hydroxyquinoline-5-carbonitrile
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Overview
Description
6-Hydroxyquinoline-5-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline-5-carbonitrile typically involves the reaction of 6-nitroquinoline with potassium cyanide. This reaction proceeds through an aromatic nucleophilic substitution mechanism, where the cyano group replaces the hydrogen at the 5-position of the starting compound . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyquinoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Hydroxyquinoline-5-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Hydroxyquinoline-5-carbonitrile can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Quinoline, 8-Hydroxyquinoline, 6-Nitroquinoline, and 5-Cyanoquinoline
Uniqueness: Unlike other quinoline derivatives, this compound possesses both a hydroxyl group and a cyano group, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H6N2O |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-hydroxyquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13/h1-5,13H |
InChI Key |
AZFFLTNBQDADIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C#N)O)N=C1 |
Origin of Product |
United States |
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